molecular formula C14H10BrNO3 B099321 2-[(2-bromophenyl)carbamoyl]benzoic Acid CAS No. 19336-81-3

2-[(2-bromophenyl)carbamoyl]benzoic Acid

Cat. No. B099321
CAS RN: 19336-81-3
M. Wt: 320.14 g/mol
InChI Key: ILHHDEYMJDMTLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-bromophenyl)carbamoyl]benzoic acid, also known as BPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPB is a white crystalline solid that is insoluble in water and soluble in organic solvents.

Mechanism Of Action

The mechanism of action of 2-[(2-bromophenyl)carbamoyl]benzoic Acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins. 2-[(2-bromophenyl)carbamoyl]benzoic Acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-[(2-bromophenyl)carbamoyl]benzoic Acid has also been shown to inhibit the activity of proteasomes, which are responsible for degrading proteins in cells.

Biochemical And Physiological Effects

2-[(2-bromophenyl)carbamoyl]benzoic Acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of cancer cells in vitro. 2-[(2-bromophenyl)carbamoyl]benzoic Acid has also been shown to have antibacterial activity against a number of bacterial strains.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-[(2-bromophenyl)carbamoyl]benzoic Acid is its versatility. It can be used in a wide range of experiments, from studying protein-protein interactions to developing new drugs. However, 2-[(2-bromophenyl)carbamoyl]benzoic Acid has some limitations as well. It is insoluble in water, which can make it difficult to work with in certain experiments. Additionally, its low yield can make it expensive to produce in large quantities.

Future Directions

There are a number of future directions for research on 2-[(2-bromophenyl)carbamoyl]benzoic Acid. One area of interest is the development of new drugs based on 2-[(2-bromophenyl)carbamoyl]benzoic Acid. 2-[(2-bromophenyl)carbamoyl]benzoic Acid has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs. Another area of interest is the study of 2-[(2-bromophenyl)carbamoyl]benzoic Acid's mechanism of action. Further research is needed to fully understand how 2-[(2-bromophenyl)carbamoyl]benzoic Acid works and how it can be used to develop new therapies. Finally, there is potential for 2-[(2-bromophenyl)carbamoyl]benzoic Acid to be used in the development of new materials, such as polymers and coatings.

Synthesis Methods

2-[(2-bromophenyl)carbamoyl]benzoic Acid can be synthesized through a multistep process involving the reaction of 2-bromobenzoic acid with phosgene to form a benzoyl chloride intermediate. This intermediate is then reacted with 2-aminophenyl carbamate to produce 2-[(2-bromophenyl)carbamoyl]benzoic Acid. The overall yield of this process is around 50%.

Scientific Research Applications

2-[(2-bromophenyl)carbamoyl]benzoic Acid has been extensively studied for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-[(2-bromophenyl)carbamoyl]benzoic Acid has also been used as a tool in chemical biology to study protein-protein interactions and to develop inhibitors for various enzymes.

properties

CAS RN

19336-81-3

Product Name

2-[(2-bromophenyl)carbamoyl]benzoic Acid

Molecular Formula

C14H10BrNO3

Molecular Weight

320.14 g/mol

IUPAC Name

2-[(2-bromophenyl)carbamoyl]benzoic acid

InChI

InChI=1S/C14H10BrNO3/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(18)19/h1-8H,(H,16,17)(H,18,19)

InChI Key

ILHHDEYMJDMTLP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)C(=O)O

synonyms

2-[[(2-BROMOPHENYL)AMINO]CARBONYL]-BENZOIC ACID

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.